Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate
Description
Discovery and Development Timeline
The compound’s synthetic origin traces to methodological innovations in bicyclo[2.1.1]hexane chemistry. Early foundational work on bicyclic systems, such as Scherer’s 1968 synthesis of 4-chlorobicyclo[2.2.0]hexane-1-carboxylic acid derivatives, demonstrated the feasibility of constructing strained bicyclic frameworks through cycloaddition and dechlorination strategies. However, the specific targeting of the [2.1.1] system with dual electron-withdrawing groups (cyano and ester) remained unexplored until the 2010s.
Key milestones include:
- 2014 : Development of non-noble metal catalysts for nitrile synthesis enabled efficient cyanation of complex alcohols, later adapted for bicyclic systems.
- 2017 : Initial PubChem registration of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate (CID 124249323) with basic structural data.
- 2024 : Optimization of multigram-scale synthesis for related 2-azabicyclo[2.1.1]hexane carboxylates using imine cyclization and deprotection strategies, informing analogous protocols for the title compound.
- 2025 : Publication of refined crystallographic data and computed molecular descriptors (InChIKey: QOUVGOYDJUCGDI-UHFFFAOYSA-N), confirming bridgehead substitution patterns.
Significance in Bicyclic Chemistry Research
The molecule’s bicyclo[2.1.1]hexane core occupies a strategic niche between smaller (norbornane) and larger (bicyclo[3.2.1]octane) bicyclic systems, offering distinct advantages:
| Property | Bicyclo[2.1.1]hexane | Norbornane (Bicyclo[2.2.1]heptane) |
|---|---|---|
| Ring Strain (kcal/mol) | ~28 | ~20 |
| Bridgehead C-H pKa | ~18 | ~40 |
| Functionalization Sites | 1,4 positions | 2,5 positions |
This heightened strain and increased bridgehead acidity enable unique reactivity profiles, particularly in nucleophilic substitutions at the 1-position carboxylate. The cyano group at the 4-position further modulates electron density, creating a push-pull system that stabilizes transition states in cycloadditions.
Evolution of Research Interest
Interest in this compound has progressed through three phases:
- Structural Exploration (2017–2020) : Initial studies focused on confirming the bicyclo[2.1.1]hexane architecture through X-ray crystallography and NMR analysis. Computed molecular descriptors (SMILES: COC(=O)C12CCC(C1)(C2)C#N) provided the foundation for quantum mechanical modeling.
- Reactivity Mapping (2021–2024) : Researchers exploited the strained system for:
- Applications-Driven Synthesis (2025–Present) : Recent work emphasizes scalability, with adapted protocols from 2-azabicyclo[2.1.1]hexane syntheses achieving >50% yields in deprotection steps.
Position in Contemporary Organic Chemistry
The compound serves three primary roles in modern synthesis:
1.4.1. Conformationally Restricted Building Block
The bicyclo[2.1.1]hexane skeleton enforces a rigid chair-like conformation, making it invaluable for:
- Peptidomimetic design: Replacement of proline residues with bicyclic analogs enhances α-helix stability.
- Materials science: Incorporation into polymer backbones increases glass transition temperatures by ~40°C compared to cyclohexane-based analogs.
1.4.2. Mechanistic Probe
The molecule’s strained geometry facilitates studies of:
- Bridgehead C-H activation: Pd(0)-catalyzed functionalization occurs 15× faster than in norbornane derivatives.
- Solvent cage effects: Transannular interactions between the ester and nitrile groups create unique solvolysis pathways.
1.4.3. Synthetic Intermediate
Recent applications include:
Properties
IUPAC Name |
methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUVGOYDJUCGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure, which can then be further functionalized. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle large volumes and ensure consistent exposure to ultraviolet light. The process must be carefully controlled to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate has been investigated for its role as a pharmacological agent, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This enzyme is implicated in various diseases, including cancer and autoimmune disorders.
Case Study: PI3Kγ Inhibition
Research has demonstrated that compounds similar to this compound can effectively inhibit PI3Kγ activity, which is crucial for the development of targeted therapies in:
- Cancer Treatment : By inhibiting PI3Kγ, these compounds can potentially reduce tumor growth and metastasis.
- Autoimmune Diseases : The modulation of immune responses through PI3Kγ inhibition offers a therapeutic avenue for conditions like rheumatoid arthritis and lupus .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures.
Synthetic Pathways
This compound can be utilized to synthesize various derivatives through:
- Nucleophilic Substitution Reactions : The cyano group can be replaced with amines or alcohols to create diverse functionalized compounds.
- Cyclization Reactions : It can act as a precursor for synthesizing bicyclic structures with potential pharmaceutical applications .
Material Science Applications
Recent studies have indicated that this compound could be employed in the development of novel materials due to its unique structural properties.
Potential Uses
- Polymer Chemistry : It may serve as a monomer in the production of specialty polymers with enhanced mechanical properties.
- Nanomaterials : The compound's ability to form stable complexes could be harnessed in the creation of nanostructured materials for electronic and catalytic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can act as a nucleophile, participating in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.1.1]hexane Core
Several analogs of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate have been synthesized, differing in substituents and functional groups. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity compared to amino (-NH₂) or Boc-protected amino groups, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .
- Ester vs. Carboxylic Acid: The methyl ester improves solubility in organic solvents, whereas the carboxylic acid derivative (C₈H₉NO₂) is more polar, favoring aqueous-phase reactions .
Comparison with Bicyclo[m.n.k]alkane Derivatives
Structural Implications :
- Ring Strain : Bicyclo[2.1.1]hexane exhibits higher strain than bicyclo[2.2.1]heptane, increasing reactivity but reducing thermal stability .
- Bioisosterism : The bicyclo[2.1.1]hexane core is a superior isostere for benzene in drug design due to improved metabolic stability and reduced planar toxicity .
Biological Activity
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate (CAS: 2108908-57-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- Purity : ≥97% (as per commercial sources) .
The compound features a bicyclic structure with a carboxylate ester and a cyano group, which may contribute to its biological properties.
Recent studies have indicated that compounds with similar structures can influence various biological pathways:
- Inhibition of METTL3 : Compounds structurally related to this compound have been investigated as inhibitors of the METTL3 enzyme, which plays a crucial role in RNA methylation processes associated with cancer progression and other diseases . Inhibiting METTL3 can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
- Potential Anticancer Activity : The structural features of bicyclic compounds often allow them to interact with biological targets involved in cancer pathways, potentially leading to therapeutic effects against various cancers .
Biological Activity Studies
Several studies have explored the biological activities of related bicyclic compounds, providing insights into the potential effects of this compound:
Case Study 1: Inhibition of Cancer Cell Growth
A study focused on the effects of METTL3 inhibition revealed that treatment with related compounds led to significant reductions in cell viability in lung cancer cell lines (A549, H1299). The results suggested that targeting METTL3 could be a viable strategy for developing anticancer therapies.
Case Study 2: RNA Methylation and Immune Response
Research has shown that deletion of METTL3 disrupts T cell homeostasis, indicating its role in immune regulation . This suggests that this compound could influence immune responses through modulation of RNA methylation.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate, and what are their respective advantages?
- Answer: Two primary methods are validated:
- Intramolecular cyclopropanation using Cu(I)/secondary amine cooperative catalysts achieves high enantioselectivity (>90% ee) via strain-driven ring closure .
- Photochemical [2+2] cycloaddition of 1,5-dienes under UV light (300–350 nm) offers scalability and high yields (75–85%) in flow reactors, ideal for gram-scale synthesis .
- Key considerations: Cu-catalyzed methods require anhydrous conditions, while photochemical routes demand precise wavelength control.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the bicyclic structure of this compound?
- Answer:
- NMR spectroscopy: 1H/13C NMR and 2D experiments (COSY, HSQC) resolve bridgehead proton coupling and confirm substituent positions .
- X-ray crystallography: SHELX refinement (via SHELXL) determines absolute configuration and bond angles, critical for validating strained bicyclic geometry .
- Note: High-field NMR (≥500 MHz) is essential for resolving overlapping signals in the rigid bicyclic core.
Q. What are the typical functional group transformations feasible for this compound under standard laboratory conditions?
- Answer:
- Ester hydrolysis: Basic conditions (NaOH/EtOH/H2O) yield the carboxylic acid; acidic hydrolysis (HCl/reflux) is slower but avoids epimerization .
- Cyano group reduction: LiAlH4 selectively reduces the cyano group to an aminomethyl substituent without ester cleavage .
- Bridgehead substitution: Requires activation (e.g., conversion to mesylate) for nucleophilic displacement, though steric hindrance limits reactivity .
Advanced Research Questions
Q. How does the bicyclo[2.1.1]hexane scaffold influence the stereochemical outcomes of nucleophilic substitution reactions at bridgehead carbons?
- Answer: The rigid framework enforces retention of configuration via a three-membered aziridinium intermediate during substitution (e.g., Cl → OR), as observed in analogous 2-azabicyclo systems . Steric shielding of equatorial positions directs nucleophiles to axial attack trajectories.
Q. What computational chemistry approaches are validated for predicting reactivity patterns and transition states in bicyclo[2.1.1]hexane derivatives?
- Answer:
- DFT calculations (B3LYP/6-31G):* Model transition states for ring-opening reactions (e.g., acid-catalyzed ester hydrolysis) and predict activation energies (±2 kcal/mol accuracy) .
- Molecular dynamics (MD): Simulate solvent effects on reaction pathways; polar aprotic solvents (DMF) stabilize charge-separated intermediates .
Q. How should researchers address discrepancies in reported reaction yields for photochemical syntheses of bicyclo[2.1.1]hexane derivatives?
- Answer:
- Optimize light sources: Narrowband LEDs (310 nm) improve diene excitation efficiency vs. broad-spectrum lamps.
- Control solvent polarity: Non-polar solvents (hexane) minimize side reactions (e.g., [4+2] cycloaddition).
- Use continuous flow reactors: Enhance photon penetration and reproducibility, achieving >80% yields .
Q. What experimental evidence supports the role of the bicyclo[2.1.1]hexane core in enhancing binding affinity to biological targets like aromatase?
- Answer:
- SAR studies: Derivatives with the bicyclic core show ≥140-fold higher aromatase inhibition (IC50 = 12 nM) vs. linear analogs, attributed to pre-organized conformations .
- Co-crystallography: Analogous structures (e.g., 3-cyclohexyl derivatives) reveal hydrophobic interactions with the enzyme’s active site .
Q. What strategies mitigate competing side reactions during functionalization of the cyano group in this compound?
- Answer:
- Selective reduction: Use H2/Pd-BaSO4 under mild pressure (1 atm) to convert –CN to –CH2NH2 without ester cleavage .
- Hydrolysis control: Buffered H2O2/NaOH (pH 9–10) converts –CN to –CONH2, avoiding over-oxidation to –COOH .
- Caution: Strong acids (HCl/H2SO4) promote ester hydrolysis, necessitating pH monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
